molecular formula C24H18ClFN2O2S B11284701 3'-(3-Chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

3'-(3-Chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11284701
M. Wt: 452.9 g/mol
InChI Key: LYRRKPSDMUDSJX-UHFFFAOYSA-N
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Description

3’-(3-Chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-Chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenylboronic acid and 3-fluorobenzyl bromide. The synthesis may involve steps such as Suzuki coupling, cyclization, and spiro formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-(3-Chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

3’-(3-Chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-(3-Chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with proteins are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 3’-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione
  • 3’-(3-Chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione

Uniqueness

The uniqueness of 3’-(3-Chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H18ClFN2O2S

Molecular Weight

452.9 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C24H18ClFN2O2S/c1-15-9-10-18(12-20(15)25)28-22(29)14-31-24(28)19-7-2-3-8-21(19)27(23(24)30)13-16-5-4-6-17(26)11-16/h2-12H,13-14H2,1H3

InChI Key

LYRRKPSDMUDSJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F)Cl

Origin of Product

United States

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